1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol
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Overview
Description
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol is a chemical compound characterized by the presence of a cyclopropane ring substituted with a 4-chloro-2-fluorophenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 4-chloro-2-fluorobenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives, such as:
1-(4-Fluorophenyl)cyclopropan-1-ol: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)cyclopropan-1-ol:
1-(4-Chloro-2-fluorophenyl)cyclopropane: Lacks the hydroxyl group, which significantly alters its chemical reactivity and potential uses. The presence of both chloro and fluoro substituents in this compound makes it unique, providing a balance of electronic effects that can be advantageous in various chemical reactions and applications
Biological Activity
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C10H10ClF
- Molecular Weight : 188.64 g/mol
- IUPAC Name : this compound
- CAS Number : [B13605587]
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. Its cyclopropane structure allows for unique conformational flexibility, which may enhance its binding affinity to specific biological targets.
Potential Targets:
- Enzymes : The compound may inhibit or modulate the activity of certain enzymes involved in metabolic pathways.
- Receptors : It could interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, cyclopropane derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Study 1: Anticancer Activity
A study investigating the effects of cyclopropane derivatives on human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and lung cancer models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of cytochrome c release and activation of caspase cascades .
Case Study 2: Neuroprotective Effects
In a neuroprotection study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that it could reduce reactive oxygen species (ROS) levels and enhance cell survival rates under stress conditions, suggesting potential applications in neurodegenerative diseases .
Data Tables
Properties
Molecular Formula |
C9H8ClFO |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5,12H,3-4H2 |
InChI Key |
ATYRFIWZZYXIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Cl)F)O |
Origin of Product |
United States |
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